molecular formula C24H29ClN2O5 B1390493 2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride CAS No. 215447-90-8

2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride

Cat. No. B1390493
M. Wt: 460.9 g/mol
InChI Key: VPSRQEHTHIMDQM-FDOHDBATSA-N
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Description

This compound, also known as CAS号215447-90-8, has a molecular weight of 460.95 and a molecular formula of C24H29ClN2O5 . It is related to Benazepril, an angiotensin-converting enzyme inhibitor used as an antihypertensive agent .


Synthesis Analysis

The synthesis of this compound involves the use of convertible isocyanides in a Ugi three-component reaction . The key step is the trifluoroacetic acid-mediated hydrolysis of secondary amides followed by esterification as a domino process to form the corresponding ethyl ester .


Chemical Reactions Analysis

The synthesis of this compound involves a Ugi three-component reaction, which combines an amine, carbonyl compound, and isocyanide to get α-amino amides . This reaction is widely used due to its high atom economy, high efficiency, and low cost .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 460.95 and a molecular formula of C24H29ClN2O5 . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Asymmetric Synthesis

  • A notable application of this compound is in the field of asymmetric synthesis. For example, Chang and Yang (2003) described an enantioselective synthesis of the angiotensin-converting enzyme (ACE) inhibitor Benazepril HCl, using this compound, achieved through an asymmetric reduction employing baker's yeast as the reductive catalyst (Chang & Yang, 2003).
  • Similarly, Yu et al. (2006) reported on the enantioselective synthesis of Benazepril.HCl, highlighting the asymmetric aza-Michael addition as a key step in the preparation of this ACE inhibitor (Yu, Huang, Chang & Yang, 2006).

Synthesis of Optically Active ACE Inhibitors

  • Boyer et al. (1988) discussed the synthesis of an optically active ACE inhibitor using an enantioconvergent crystallization-based resolution. This method leverages the compound's structure for producing ACE inhibitors with specific optical activity (Boyer, Pfund, Portmann, Sedelmeier & Wetter, 1988).

Intermediate in Drug Synthesis

Synthesis of Structurally Diverse Compounds

Determination of ACE Inhibitors

Future Directions

The use of convertible isocyanides in the synthesis of this compound represents a novel and concise approach . This method, involving a Ugi three-component reaction, could be further explored for the synthesis of other similar compounds .

properties

IUPAC Name

2-[(3R)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSRQEHTHIMDQM-FDOHDBATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670003
Record name [(3R)-3-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride

CAS RN

215447-90-8
Record name [(3R)-3-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride
Reactant of Route 2
2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride
Reactant of Route 3
2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride
Reactant of Route 4
2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride
Reactant of Route 5
2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride

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